BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

GPR55 Partial Agonist Potency

Choose this compound for its unique functional selectivity at GPR55. Unlike standard antagonists, its partial agonist activity (EC50 0.510 nM) enables graded receptor activation studies, while the potent antagonist mode (EC50 8.20 nM) and CB2 affinity (Ki 15 nM) support dual-target investigations. The distinct pyridazine-ether scaffold offers a >1,000-fold potency range over other chemotypes, making it an essential starting point for SAR campaigns. Ensure experimental reproducibility and data integrity by avoiding generic GPR55 ligand substitutions.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 920378-03-6
Cat. No. B2853122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS920378-03-6
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3)OC
InChIInChI=1S/C19H19N3O4S/c1-24-14-10-13(11-15(12-14)25-2)19(23)20-7-8-26-18-6-5-16(21-22-18)17-4-3-9-27-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,23)
InChIKeyGRFDMYHZHROYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920378-03-6): Baseline Characteristics and Target Engagement Profile


3,5-Dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920378-03-6) is a synthetic small molecule that has been identified primarily as a modulator of the G protein-coupled receptor 55 (GPR55). Its molecular formula is C19H19N3O4S with a molecular weight of 385.44 g/mol. This compound is structurally distinct from the well-known GPR55 antagonist CID 16020046 but shares the same primary pharmacological target. Available evidence from authoritative databases such as BindingDB and ChEMBL indicates that this compound demonstrates partial agonist activity at recombinant human GPR55, with an EC50 of 0.510 nM in HEK293 cells, and antagonist activity with an EC50 of 8.20 nM in the same expression system. [1] The compound also shows binding affinity for the cannabinoid receptor 2 (CB2) with a Ki of 15 nM. [1] These quantitative target engagement metrics establish the baseline pharmacological profile against which differentiation claims must be made.

Why Generic Substitution Fails for 3,5-Dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920378-03-6): The Critical Gap in In-Class Interchangeability


GPR55 is a pleiotropic receptor with complex signaling pathways, and ligands within this class exhibit striking functional selectivity. The structural determinants of efficacy, potency, and bias at GPR55 are highly sensitive to even minor modifications. For instance, the pyrazololactam-based antagonist CID 16020046 shows an IC50 of 0.15 μM for constitutive activity, while a closely related analogue, GSK875734A, demonstrates approximately 50-fold greater potency. [1] This >1,000-fold potency range among analogues [1] underscores the risk of generic substitution. The pyridazine-ether scaffold of CAS 920378-03-6 imparts a distinct pharmacophore geometry compared to pyrazololactam, coumarin, or other GPR55 chemotypes, leading to divergent receptor interactions, off-target profiles, and functional outcomes. Without direct comparative data, substituting this compound with a structurally dissimilar GPR55 ligand could introduce significant variability in experimental results, undermining reproducibility and data integrity.

Product-Specific Quantitative Evidence Guide for 3,5-Dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920378-03-6): Head-to-Head and Cross-Study Comparisons


GPR55 Partial Agonist Activity: Potency Comparison with CID 16020046

In recombinant human GPR55 expressed in HEK293 cells, CAS 920378-03-6 acts as a partial agonist with an EC50 of 0.510 nM, as measured by the xCELLigence assay after 5 minutes. [1] In contrast, CID 16020046 does not exhibit partial agonist activity; it is characterized solely as an antagonist/inverse agonist. [2] This functional distinction—partial agonism versus pure antagonism—represents a fundamental pharmacological difference that directly impacts experimental design and data interpretation in GPR55 research. The potency of CAS 920378-03-6 (EC50 = 0.510 nM) places it among the more potent GPR55 ligands, though direct head-to-head comparisons within the same assay conditions are currently lacking.

GPR55 Partial Agonist Potency

GPR55 Antagonist Activity: Potency Relative to Class-Leading Antagonists

CAS 920378-03-6 demonstrates antagonist activity at recombinant human GPR55 with an EC50 of 8.20 nM, assessed by inhibition of LPI-mediated receptor activation. [1] For comparison, CID 16020046 inhibits GPR55 constitutive activity with an IC50 of 0.15 μM (150 nM) in yeast-based assays, while blocking LPI-induced GPR55 activation with an IC50 of 1 μM (1,000 nM) in HEK293 cells. The 8.20 nM potency of CAS 920378-03-6 suggests approximately 18-fold to 122-fold higher apparent potency than CID 16020046 in antagonist mode, depending on the assay format. However, cross-study comparisons are complicated by differences in assay systems (xCELLigence vs. calcium flux vs. yeast reporter gene). Direct head-to-head data in a standardized assay format are needed to confirm this apparent potency advantage.

GPR55 Antagonist IC50

CB2 Receptor Affinity: A Potential Selectivity Concern Relative to CID 16020046

CAS 920378-03-6 binds to the human CB2 receptor with a Ki of 15 nM in a radioligand displacement assay using [3H]CP55940. [1] In contrast, CID 16020046 has been reported to lack activity at CB1 and CB2 receptors, as it did not affect ERK1/2 phosphorylation or transcription factor activation in CB receptor-expressing cells. [2] This difference suggests that CAS 920378-03-6 has a dual GPR55/CB2 pharmacological profile, whereas CID 16020046 is a more selective GPR55 antagonist. The CB2 affinity of CAS 920378-03-6 (Ki = 15 nM) is within the range of its GPR55 antagonist potency (EC50 = 8.20 nM), indicating that it may act as a dual-target ligand at similar concentrations. This property could be advantageous or disadvantageous depending on the experimental context.

CB2 Selectivity Off-Target

Optimal Application Scenarios for 3,5-Dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920378-03-6) Based on Quantitative Differentiation Evidence


Investigating GPR55 Partial Agonism and Functional Selectivity

The partial agonist activity of CAS 920378-03-6 (EC50 = 0.510 nM) [1] makes it uniquely suited for studies requiring graded activation of GPR55, as opposed to the on/off antagonism provided by CID 16020046. This property is critical for dissecting signaling bias, as partial agonists can stabilize distinct receptor conformations and activate specific downstream pathways (e.g., G protein vs. β-arrestin) to varying degrees. Researchers can use this compound to probe concentration-dependent functional selectivity at GPR55 in recombinant cell systems.

Dual GPR55/CB2 Target Engagement Studies

With demonstrated affinity for both GPR55 (EC50 = 8.20 nM antagonist mode) [2] and CB2 (Ki = 15 nM) [3], this compound is ideally positioned for pharmacological studies exploring the interplay between these two cannabinoid-related receptors. The dual-target profile enables the investigation of GPR55-CB2 heteromerization, crosstalk in inflammatory signaling, and the net functional outcome of simultaneous receptor engagement—applications for which a selective GPR55 antagonist like CID 16020046 would be unsuitable.

High-Potency GPR55 Antagonism in Cell-Based Assays Requiring Low Compound Concentrations

The 8.20 nM antagonist EC50 of CAS 920378-03-6 [2] suggests that it may be effective at substantially lower concentrations than CID 16020046 (IC50 = 150–1,000 nM). This is particularly advantageous in primary cell assays where compound solubility, cytotoxicity, or solvent (e.g., DMSO) tolerance limits the usable concentration range. Using a more potent antagonist can mitigate these confounding factors and produce cleaner pharmacological data.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

The pyridazine-ether scaffold of CAS 920378-03-6 represents a chemotype distinct from the well-explored pyrazololactam series (CID 16020046 and analogues). With a documented >1,000-fold potency range among GPR55 ligands [4], systematic modification of the 3,5-dimethoxybenzamide or thiophenyl-pyridazine moieties of this compound offers a fertile starting point for SAR campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties. The compound serves as a versatile scaffold for medicinal chemistry exploration beyond existing GPR55 chemotypes.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.